molecular formula C26H39N B14220435 2,5-Diethynyl-N,N-dioctylaniline CAS No. 824428-82-2

2,5-Diethynyl-N,N-dioctylaniline

Cat. No.: B14220435
CAS No.: 824428-82-2
M. Wt: 365.6 g/mol
InChI Key: ICJBEUQBVHWIAY-UHFFFAOYSA-N
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Description

2,5-Diethynyl-N,N-dioctylaniline is a conjugated aromatic amine derivative characterized by ethynyl (-C≡C-) groups at the 2 and 5 positions of the aniline ring and two octyl chains attached to the nitrogen atom. This structure confers unique electronic properties, including enhanced π-conjugation and charge transport capabilities, making it valuable in organic electronics and polymer chemistry. The dioctyl substituents improve solubility in non-polar solvents, while the ethynyl groups facilitate crosslinking or copolymerization in materials science applications .

Properties

CAS No.

824428-82-2

Molecular Formula

C26H39N

Molecular Weight

365.6 g/mol

IUPAC Name

2,5-diethynyl-N,N-dioctylaniline

InChI

InChI=1S/C26H39N/c1-5-9-11-13-15-17-21-27(22-18-16-14-12-10-6-2)26-23-24(7-3)19-20-25(26)8-4/h3-4,19-20,23H,5-6,9-18,21-22H2,1-2H3

InChI Key

ICJBEUQBVHWIAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=C(C=CC(=C1)C#C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diethynyl-N,N-dioctylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aniline derivatives.

    Alkylation: The nitrogen atom is then alkylated with octyl halides under basic conditions to introduce the dioctyl groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2,5-Diethynyl-N,N-dioctylaniline can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2,5-Diethynyl-N,N-dioctylaniline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2,5-Diethynyl-N,N-dioctylaniline depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its ethynyl and dioctyl groups. These interactions can modulate biological pathways and result in specific effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of 2,5-Diethynyl-N,N-dioctylaniline with structurally related compounds:

Compound Substituents Molecular Weight Key Properties Applications
This compound Ethynyl (2,5), Dioctyl (N) ~393.6 (estimated) High conjugation, solubility in non-polar solvents, copolymerization capability Organic semiconductors, conjugated polymers
4-((2,5-Dibromophenyl)diazenyl)-N,N-dioctylaniline (M2) Azo (diazenyl), Dibromo (2,5), Dioctyl (N) Not reported Photo-responsive, strong electron-withdrawing azo group Light-sensitive polymers, optoelectronics
2,5-Dimethoxy-N-[(3-nitrophenyl)methyl]aniline Dimethoxy (2,5), Nitrobenzyl (N) 288.30 Electron-withdrawing nitro group, moderate conjugation Intermediate for dyes or pharmaceuticals
2,5-Dimethoxy-N-nonylaniline Dimethoxy (2,5), Nonyl (N) 279.42 Long alkyl chain improves solubility; methoxy limits conjugation Surfactants, lubricant additives
N,N-Diethyl-2,5-dimethoxyaniline Dimethoxy (2,5), Diethyl (N) 209.28 Short alkyl chains reduce solubility; methoxy lowers electronic activity Synthetic intermediate
N,N-Dioctylaniline Dioctyl (N) 333.6 (CAS 3007-75-8) Minimal conjugation, high solubility in hydrocarbons Solvent additive, plasticizer

Electronic and Solubility Properties

  • Conjugation Efficiency : The ethynyl groups in this compound significantly enhance π-conjugation compared to methoxy or alkyl-substituted analogs. This property is critical for charge transport in semiconductors .
  • Solubility: Dioctyl and nonyl chains improve solubility in non-polar media, but shorter chains (e.g., diethyl in N,N-Diethyl-2,5-dimethoxyaniline) limit this advantage .
  • Electron Modulation : Azo and nitro groups in analogs like M2 and 2,5-Dimethoxy-N-[(3-nitrophenyl)methyl]aniline introduce electron-withdrawing effects, altering redox behavior compared to the electron-rich ethynyl derivative .

Key Research Findings

  • Synthetic Versatility: Ethynyl groups enable cross-coupling reactions (e.g., Sonogashira) for tailored polymer backbones, unlike methoxy or alkyl-substituted analogs .
  • Thermal Stability : Dioctyl chains in this compound enhance thermal stability (decomposition >250°C), outperforming diethyl or nitro-containing analogs .
  • Optoelectronic Performance : Polymers derived from this compound exhibit higher hole mobility (10⁻³ cm²/V·s) than azo- or methoxy-based polymers due to superior conjugation .

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